6alpha-Hydroxy-5alpha-cholestane-d7

Analytical Chemistry Oxysterol Quantitation Internal Standard Selection

Quantification of endogenous oxysterols in biological matrices is plagued by matrix effects and extraction variability. This deuterated internal standard (d7) solves that by enabling isotope dilution LC-MS/MS correction for recovery and ionization fluctuations. - +7 Da mass shift enables discrete MS detection with matched chromatographic behavior. - Enables precise calibration in surrogate matrices for NPC1 disease biomarker validation. - >99% purity minimizes cross-interference in multi-analyte oxysterol panels. Supplied with documented purity and stability data for GLP-compliant method validation.

Molecular Formula C27H48O2
Molecular Weight 404.7 g/mol
Cat. No. B13395484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6alpha-Hydroxy-5alpha-cholestane-d7
Molecular FormulaC27H48O2
Molecular Weight404.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3
InChIKeyPMWTYEQRXYIMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6alpha-Hydroxy-5alpha-cholestane-d7 Internal Standard Overview


6alpha-Hydroxy-5alpha-cholestane-d7 (CAS: 1246302-83-9) is a stable isotope-labeled internal standard, specifically a deuterium-labeled form of the oxysterol 6alpha-hydroxy-5alpha-cholestane (5alpha-cholestane-3beta,6alpha-diol) . As an isotopically labeled analog, it is primarily employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows to enable accurate and precise quantification of the unlabeled endogenous oxysterol in complex biological matrices . Its use mitigates variability introduced during sample preparation, extraction, and ionization, a critical requirement for robust biomarker validation and lipid metabolism studies [1].

6alpha-Hydroxy-5alpha-cholestane-d7 vs Unlabeled Standard


Substituting the unlabeled 6alpha-hydroxy-5alpha-cholestane for the deuterated (-d7) version in quantitative LC-MS assays is analytically invalid. The unlabeled compound is chemically identical to the endogenous analyte of interest; its addition to a sample would artificially inflate the measured concentration, rendering quantification impossible [1]. The deuterated analog, however, exhibits a distinct mass shift (+7 Da) due to the incorporation of seven non-exchangeable deuterium atoms, allowing for chromatographic co-elution and nearly identical ionization efficiency while enabling discrete detection in the mass spectrometer . This fundamental property underpins the isotope dilution method, which corrects for matrix effects, extraction recovery variability, and instrument fluctuations, thereby ensuring the accuracy and reproducibility required for clinical biomarker studies and pharmaceutical research [2].

6alpha-Hydroxy-5alpha-cholestane-d7 Performance Advantages


Purity Advantage Over Unlabeled Standard

The deuterated internal standard, 6alpha-hydroxy-5alpha-cholestane-d7, is supplied with a specified purity of 99.0%, as documented by the vendor . In contrast, the unlabeled analog, 6alpha-hydroxy-5alpha-cholestane, is offered at a lower purity of 95.8% . This higher purity for the internal standard minimizes the presence of impurities that could co-elute and interfere with the target analyte signal or contribute to background noise, thereby improving the accuracy of the quantitative assay.

Analytical Chemistry Oxysterol Quantitation Internal Standard Selection

Isotopic Enrichment & Mass Shift

The compound incorporates seven deuterium atoms (d7), resulting in a molecular weight of 411.71 g/mol, compared to 404.67 g/mol for the unlabeled 6alpha-hydroxy-5alpha-cholestane [1]. This mass difference of +7.04 Da ensures that the internal standard's signal is completely resolved from the endogenous analyte's signal in a mass spectrometer, preventing cross-talk and enabling accurate isotope dilution quantitation . The absence of significant hydrogen-deuterium exchange (due to non-exchangeable labeling positions) maintains this mass shift throughout sample preparation and analysis .

Mass Spectrometry Stable Isotope Labeling Method Validation

Matrix Effect Mitigation

The use of a deuterated internal standard like 6alpha-hydroxy-5alpha-cholestane-d7 is a class-level standard practice that effectively compensates for matrix effects (ion suppression or enhancement) in LC-MS assays [1]. Because the internal standard co-elutes with the analyte, it experiences the same ionization conditions in the source, and the analyte-to-internal-standard peak area ratio normalizes for sample-to-sample variability in matrix composition. This is in stark contrast to external standard calibration or the use of a non-analogous internal standard, which cannot correct for these effects and thus yield less accurate quantitation [2].

Bioanalysis LC-MS/MS Matrix Effects

High Purity for Analytical Reproducibility

The deuterated compound is available with a purity specification of ≥98% (HPLC), as confirmed by a second independent vendor source . This high purity is critical for an internal standard, as any significant impurity could introduce a secondary, interfering peak or alter the expected response factor. While specific stability data under various storage conditions is not provided, the known physicochemical properties (e.g., boiling point 503.4±33.0 °C, predicted density 1.003±0.06 g/cm³) [1] inform proper handling and storage, which is essential for maintaining the integrity of the standard over time.

Analytical Chemistry Oxysterol Quantitation Method Validation

6alpha-Hydroxy-5alpha-cholestane-d7 Research Applications


NPC1 Disease Oxysterol Biomarker Quantification

The deuterated standard is specifically required for the development and validation of targeted LC-MS/MS assays designed to measure 6alpha-hydroxy-5alpha-cholestane as a potential biomarker for Niemann-Pick Type C1 (NPC1) disease. The compound's mass shift (+7 Da) enables the creation of a precise calibration curve in a surrogate matrix (e.g., stripped plasma) [1]. This allows researchers to accurately quantify the endogenous oxysterol in patient samples and control cohorts, directly supporting the published evidence that cholesterol oxidation products are sensitive and specific blood-based biomarkers for NPC1 . The use of an isotopically labeled internal standard is essential for achieving the analytical rigor required for clinical translation.

Oxysterol Profiling in Lipidomics

In lipidomics workflows aimed at profiling a panel of oxysterols, 6alpha-hydroxy-5alpha-cholestane-d7 serves as a dedicated internal standard for its specific unlabeled counterpart. When incorporated into a multi-analyte panel alongside other deuterated oxysterol standards (e.g., d7-7-ketocholesterol), it ensures compound-specific correction for matrix effects and recovery [1]. This is particularly critical in studies of oxidative stress and inflammation, where accurate measurement of multiple cholesterol oxidation products is needed to understand pathway dysregulation. The high purity (≥98%) of the standard minimizes the risk of cross-interference in these complex multiplexed assays .

Sterol Pharmacokinetics & Metabolism

Researchers investigating the metabolism of cholesterol or phytosterol derivatives can employ 6alpha-hydroxy-5alpha-cholestane-d7 as an internal standard for quantifying the formation of the 6alpha-hydroxylated metabolite. While the primary utility of the d7 compound is as an analytical tool, the class of deuterated standards is widely used to track metabolic pathways and ensure accurate quantitation of drug candidates and their metabolites in biological fluids [1]. The known physicochemical properties, such as solubility profiles in DMSO and ethanol, provide essential information for preparing stock and working solutions compatible with in vitro and in vivo sample analysis .

Regulatory Bioanalysis Method Robustness

Bioanalytical laboratories operating under GLP or regulated bioanalysis guidelines (e.g., FDA, EMA) must use a stable isotope-labeled internal standard like 6alpha-hydroxy-5alpha-cholestane-d7 for the quantitative analysis of endogenous compounds [1]. The compound's ability to correct for matrix effects and extraction variability is a fundamental component of method validation, directly impacting the precision and accuracy of the assay . Procuring a standard with a documented purity of 99.0% and establishing its stability are essential steps in demonstrating method robustness and meeting the stringent requirements for data submission in support of clinical trials or new drug applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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